molecular formula C20H22FNO2 B5825604 1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone

1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B5825604
M. Wt: 327.4 g/mol
InChI Key: VBQVQXUJHUUSJI-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound characterized by a piperidine core substituted with a benzyl group at the 4-position and a ketone ethanone moiety linked to a 4-fluorophenoxy substituent. This structure combines aromatic, heterocyclic, and halogenated components, making it a candidate for pharmacological studies.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-18-6-8-19(9-7-18)24-15-20(23)22-12-10-17(11-13-22)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQVQXUJHUUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328991
Record name 1-(4-benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618072-32-5
Record name 1-(4-benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base.

    Ether Formation: The final step involves the formation of the ether bond between the piperidine derivative and 4-fluorophenol using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Key Pharmacological Data References
1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone 4-Benzylpiperidine, 4-fluorophenoxy ethanone ~329.38 (calculated) Limited direct data; inferred activity from analogs N/A
2-(4-Fluorophenoxy)-1-(4-hydroxy-3-methoxyphenyl)ethanone 4-Fluorophenoxy, hydroxy-methoxyphenyl ethanone ~290.27 Antioxidant and anti-inflammatory potential
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Difluorobenzoyl-piperidine, ethanone 267.27 Risperidone impurity; CNS activity
AMG 579 Benzimidazole-pyrazine-piperidine-ethanone ~447.50 PDE10A inhibitor (86–91% brain target occupancy)
2-(Benzhydrylpiperazino)-1-(4-fluorophenyl)-ethanone O-methyloxime Benzhydrylpiperazine, 4-fluorophenyl, O-methyloxime 417.50 Structural complexity for receptor modulation

Physicochemical and Functional Group Analysis

  • 4-Fluorophenoxy Group: Present in both the target compound and 2-(4-fluorophenoxy)-1-(4-hydroxy-3-methoxyphenyl)ethanone . The electron-withdrawing fluorine enhances metabolic stability and membrane permeability compared to non-halogenated analogs.
  • Piperidine/Benzyl Modifications: The benzyl group in the target compound may enhance lipophilicity compared to 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone, which has a polar difluorobenzoyl group .
  • Ketone Ethanone Core: Common in CNS-active compounds (e.g., AMG 579’s PDE10A inhibition ). Conformational rigidity from the ketone may influence target binding.

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